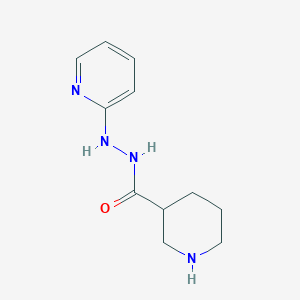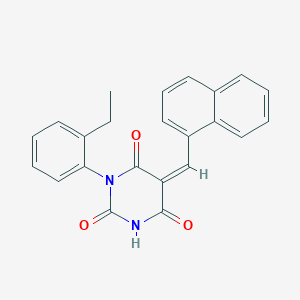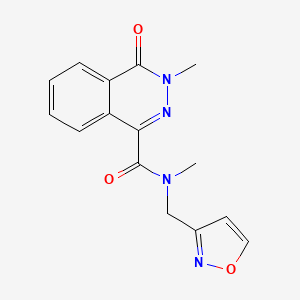
2-(1,3-benzothiazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide, also known as BTA-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BTA-1 has been shown to exhibit a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Scientific Research Applications
2-(1,3-benzothiazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 2-(1,3-benzothiazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been shown to exhibit antiproliferative effects on a range of cancer cell lines, including breast, prostate, and lung cancer cells. 2-(1,3-benzothiazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has also been shown to have neuroprotective effects, with studies suggesting that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-(1,3-benzothiazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Studies have suggested that 2-(1,3-benzothiazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide may inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and transcription, as well as the activity of protein kinases, enzymes that play a key role in cell signaling pathways.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune system function. Additionally, 2-(1,3-benzothiazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(1,3-benzothiazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide for lab experiments is its versatility, as it has been shown to exhibit a range of effects across different research fields. Additionally, 2-(1,3-benzothiazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of 2-(1,3-benzothiazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide is its potential toxicity, as studies have suggested that it may have cytotoxic effects on normal cells at high concentrations.
Future Directions
There are a number of potential future directions for research on 2-(1,3-benzothiazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide. One area of interest is the development of 2-(1,3-benzothiazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide and its potential applications in the treatment of various diseases. Finally, studies on the pharmacokinetics and pharmacodynamics of 2-(1,3-benzothiazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide are needed to better understand its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of 2-(1,3-benzothiazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide involves the reaction of 2-aminothiophenol with 2-bromoacetophenone in the presence of a base, followed by the reaction of the resulting intermediate with 9,10-anthraquinone-2-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(9,10-dioxoanthracen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O3S2/c26-20(12-29-23-25-18-7-3-4-8-19(18)30-23)24-13-9-10-16-17(11-13)22(28)15-6-2-1-5-14(15)21(16)27/h1-11H,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGHTOJDYPKZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine](/img/structure/B5131342.png)
![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5131347.png)
![dimethyl 3,3'-[(9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)diimino]dipropanoate](/img/structure/B5131355.png)


![2-[(4-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B5131383.png)

![7-amino-2-ethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5131407.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide](/img/structure/B5131416.png)
![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5131427.png)

![benzyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5131439.png)
![5-ethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5131459.png)